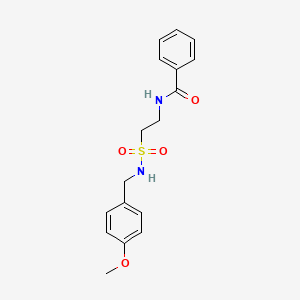

N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide

Description

N-(2-(N-(4-Methoxybenzyl)sulfamoyl)ethyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core linked to a sulfamoyl ethyl group substituted with a 4-methoxybenzyl moiety.

The compound’s structural motifs—such as the 4-methoxybenzyl group and sulfamoyl linkage—are associated with diverse bioactivities, including anticancer, antifungal, and receptor-targeting effects, as observed in structurally related molecules .

Properties

IUPAC Name |

N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-16-9-7-14(8-10-16)13-19-24(21,22)12-11-18-17(20)15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKILCVJDAHJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets and pathways involved are still being elucidated.

Comparison with Similar Compounds

Key Comparative Data Table

Biological Activity

N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide, a compound featuring a sulfamoyl group and a methoxy-substituted benzyl moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and receptor interactions, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A sulfamoyl group , which is known for its biological activity.

- A methoxybenzyl moiety , contributing to its lipophilicity and potential receptor binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition : It can inhibit specific enzymes, leading to altered biochemical pathways.

- Receptor Binding : The compound may bind to receptors, influencing cellular signaling processes.

1. Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins (BAX, caspase-3, caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 14 | SH-SY5Y | 10.5 | Induces apoptosis |

| Compound 15 | MDA-MB-231 | 8.3 | Induces apoptosis |

| This compound | MCF-7 | TBD | TBD |

2. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes. For example, related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 7.49 |

| Compound B | BChE | 2.67 |

| This compound | TBD | TBD |

3. Anti-inflammatory Properties

The compound's sulfamoyl group suggests potential anti-inflammatory activity, similar to other sulfonamide derivatives that inhibit pro-inflammatory cytokines .

Case Study 1: Anticancer Screening

In a study assessing various benzamide derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated promising activity with selective cytotoxicity toward malignant cells while sparing non-tumorigenic cells.

Case Study 2: Enzyme Inhibition Assay

Another study focused on the inhibition of AChE by methoxy-substituted benzamide derivatives. The findings revealed that these compounds exhibited competitive inhibition with significant binding affinity, suggesting their utility in treating Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfamoylation of the ethylenediamine backbone followed by benzamide coupling. For example, analogous compounds use reagents like ethyl chloroformate for carbamate formation (yield: 71–93%) and chlorosulfonic acid for sulfonamide intermediates . Optimization includes controlling temperature (room temperature to 50°C), solvent selection (DCM, THF/H₂O), and stoichiometric ratios. Characterization via H/C-NMR and FT-IR ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR : Assign chemical shifts to confirm sulfamoyl (-SO₂NH-) and benzamide (-CONH-) groups. Discrepancies in coupling constants may arise from rotational isomers; variable-temperature NMR can resolve this .

- MS : High-resolution mass spectrometry verifies molecular weight (e.g., expected m/z ~450–500). Fragmentation patterns help identify functional groups .

- IR : Absorbance peaks near 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonamide S=O) validate core groups .

Q. What preliminary biological assays are recommended to assess its activity?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) . Use DMSO as a solvent control (<1% v/v) to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity, solvent effects). Mitigation strategies include:

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .

- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substitutions) to isolate pharmacophores .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2, DNA gyrase). Validate docking poses with MD simulations (NAMD/GROMACS) .

- QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Open-source tools (e.g., PaDEL-Descriptor) automate feature extraction .

Q. How can synthetic yields be improved while minimizing by-products?

- Methodological Answer :

- Stepwise purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before final coupling .

- Catalytic optimization : Use DMAP for acylations or Pd/C for hydrogenations to reduce side reactions .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer, improving yield by 10–15% in sulfonamide syntheses .

Q. What strategies validate target engagement in cellular assays?

- Methodological Answer :

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins; identify via Western blot or LC-MS/MS .

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts upon compound binding .

- Knockout models : CRISPR/Cas9 gene editing to confirm target dependency (e.g., apoptosis in KO vs. WT cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.